2-ethylhexan-1-amine;tridecyl dihydrogen phosphate
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Overview
Description
2-ethylhexan-1-amine;tridecyl dihydrogen phosphate is a compound that combines the properties of an amine and a phosphate ester. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is often used as an intermediate in the synthesis of other chemicals and has unique properties that make it valuable for specific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-ethylhexan-1-amine involves the reaction of 2-ethylhexanol with ammonia. This reaction typically occurs in a batch reactor, where 2-ethylhexanol is reacted with ammonia under controlled conditions to produce 2-ethylhexan-1-amine .
For the preparation of tridecyl dihydrogen phosphate, tridecanol is reacted with phosphoric acid. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired phosphate ester .
Industrial Production Methods
In industrial settings, the production of 2-ethylhexan-1-amine and tridecyl dihydrogen phosphate involves large-scale batch reactors. The processes are optimized to ensure high yield and purity of the final products. The use of continuous flow reactors is also explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-ethylhexan-1-amine;tridecyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The phosphate ester can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions where the amine or phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may produce nitro compounds, while reduction of the phosphate ester may yield alcohols .
Scientific Research Applications
2-ethylhexan-1-amine;tridecyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethylhexan-1-amine;tridecyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The amine group can form hydrogen bonds and ionic interactions, while the phosphate ester can participate in phosphorylation reactions. These interactions influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-ethylhexylamine: Similar in structure but lacks the phosphate ester group.
Tridecyl phosphate: Contains the phosphate ester but lacks the amine group.
Uniqueness
2-ethylhexan-1-amine;tridecyl dihydrogen phosphate is unique due to the presence of both an amine and a phosphate ester group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Properties
CAS No. |
17701-04-1 |
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Molecular Formula |
C29H67N2O4P |
Molecular Weight |
538.8 g/mol |
IUPAC Name |
2-ethylhexan-1-amine;tridecyl dihydrogen phosphate |
InChI |
InChI=1S/C13H29O4P.2C8H19N/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;2*1-3-5-6-8(4-2)7-9/h2-13H2,1H3,(H2,14,15,16);2*8H,3-7,9H2,1-2H3 |
InChI Key |
JZWAGECTJHZDAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOP(=O)(O)O.CCCCC(CC)CN.CCCCC(CC)CN |
Origin of Product |
United States |
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